molecular formula C12H7Cl2NO2 B6392411 3-(3,4-Dichlorophenyl)picolinic acid CAS No. 1262001-48-8

3-(3,4-Dichlorophenyl)picolinic acid

Cat. No.: B6392411
CAS No.: 1262001-48-8
M. Wt: 268.09 g/mol
InChI Key: RDUGFLZVFQWNDI-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)picolinic acid: is an organic compound with the molecular formula C12H7Cl2NO2 It is a derivative of picolinic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)picolinic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3,4-Dichlorophenyl)picolinic acid can undergo oxidation reactions, where the phenyl ring or the picolinic acid moiety is oxidized to form various products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: 3-(3,4-Dichlorophenyl)picolinic acid is used as a building block in the synthesis of more complex molecules. It is also employed in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(3,4-Dichlorophenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to metal ions, forming stable complexes that can inhibit or activate certain biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Picolinic acid: A parent compound with a similar structure but without the dichlorophenyl substitution.

    3,4-Dichlorobenzoic acid: Shares the dichlorophenyl moiety but lacks the picolinic acid structure.

    2,6-Dichloropyridine: Another derivative of pyridine with chlorine substitutions.

Uniqueness: 3-(3,4-Dichlorophenyl)picolinic acid is unique due to the combination of the dichlorophenyl group and the picolinic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-4-3-7(6-10(9)14)8-2-1-5-15-11(8)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUGFLZVFQWNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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